Furosemide-d5

Bioanalysis LC-MS/MS Internal Standard

Accurate furosemide quantification in biological matrices demands matrix-matched internal standardization to correct for extraction variability and ion suppression. Furosemide-d5 (CAS 1189482-35-6), with five deuterium atoms on the furfuryl moiety, co-elutes with unlabeled furosemide while providing a +5 Da mass shift for unequivocal MS discrimination. • Enables validated LC-MS/MS quantification across 1.0-10,000 ng/mL in plasma/serum • Supplied with characterization data compliant with ANDA submission and pharmacopeial requirements • Suitable for clinical toxicology, anti-doping, and pharmacokinetic method validation

Molecular Formula C12H11ClN2O5S
Molecular Weight 335.78 g/mol
CAS No. 1189482-35-6
Cat. No. B563120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurosemide-d5
CAS1189482-35-6
Synonyms5-(Aminosulfonyl)-4-chloro-2-[(2-furanyl-methyl)amino]benzoic Acid-d5;  4-Chloro-N-furfuryl-5-sulfamoylanthranilic Acid-d5;  2-Furfurylamino-4-chloro-_x000B_5-sulfamoylbenzoic Acid-d5;  4-Chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic Acid-d5;  Disal-d5;  Dis
Molecular FormulaC12H11ClN2O5S
Molecular Weight335.78 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
InChIInChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)/i1D,2D,3D,6D2
InChIKeyZZUFCTLCJUWOSV-JZOBIDBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furosemide-d5 Technical Overview


Furosemide-d5 (CAS 1189482-35-6) is a deuterium-labeled analog of the loop diuretic furosemide, with five deuterium atoms replacing hydrogen atoms on the furfuryl moiety [1]. With a molecular formula of C₁₂H₆D₅ClN₂O₅S and molecular weight of 335.77 g/mol, this stable isotope-labeled compound is supplied with isotopic purity specifications typically at ≥99 atom% D [2]. The compound is intended exclusively for use as an internal standard for the quantification of furosemide by GC- or LC-MS [3] and is provided with detailed characterization data compliant with regulatory guidelines for analytical method development and validation applications [4].

Workflow
Isotope-dilution LC-MS/MS quantification of furosemide
Selection
Deuterated internal standard with co-elution and matrix effect correction
Use Context
Bioanalytical method development, PK research, and quality control

Furosemide-d5 Irreplaceability in Quantitative MS


Generic substitution fails because unlabeled furosemide and furosemide-d5, despite chemical identity, are distinguishable by mass spectrometry with a Δm/z of +5 Da, enabling the stable isotope-labeled internal standard to co-elute with the analyte while providing a distinct MS signal . Structural analogs (e.g., bumetanide, torsemide) differ in chromatographic retention time and ionization efficiency, failing to correct for matrix effects and extraction variability that deuterated internal standards specifically compensate for [1]. The deuterium labeling on the furfuryl moiety ensures near-identical physicochemical behavior during sample preparation and LC separation, a property unattainable with non-isotopic analogs .

Unlabeled furosemide
Lacks mass distinction, preventing MS channel separation for internal standard use
Structural analogs (bumetanide, torsemide)
Different retention and ionization preclude co-elution and matrix effect correction
Lower isotopic purity standards
May introduce cross-talk and systematic bias in isotope dilution calculations

Furosemide-d5 Differentiation Evidence


Isotopic Mass Difference for Co-Elution

Furosemide-d5 provides a mass difference of +5 Da relative to unlabeled furosemide (MW 330.74 vs. 335.77 g/mol), enabling distinct MS detection while maintaining identical chromatographic retention time [1]. In contrast, non-isotopic structural analogs such as bumetanide (MW 364.42) or torsemide (MW 348.42) exhibit different retention characteristics and ionization efficiencies, failing to co-elute with the target analyte [2].

Isotopic Mass Difference
Class-level
Δm/z = +5 Da (MW 335.77 vs 330.74 g/mol)
Enables co-eluting ISTD for LC-MS/MS quantification
Deuterium on furfuryl moiety ensures identical retention
Bioanalysis LC-MS/MS Internal Standard

Validated Quantification in Camel Plasma

Using furosemide-d5 as internal standard, a high-resolution LC-MS method achieved linear calibration over 1.0–10,000 ng/mL in camel plasma, with separation on an Agilent Zorbax XDB C18 column and detection in negative electrospray mode at 70,000 resolution [1]. This wide dynamic range supports accurate quantification across four orders of magnitude, enabling both low-level trace analysis and high-concentration pharmacokinetic profiling in the same validated method.

Linear Range in Camel Plasma
Head-to-head
1.0–10,000 ng/mL (four orders of magnitude)
Supports wide dynamic range bioanalytical method development
HRMS method; camel plasma matrix; supported liquid extraction
Pharmacokinetics HRMS Method Validation

Regulatory PK Validation in Equine Serum

An LC-MS/MS method employing furosemide-d5 as internal standard was developed and applied to determine pharmacokinetic parameters of furosemide in equine serum following IV administration of 250 mg to 10 horses [1]. The study validated the regulatory threshold of serum furosemide >100 ng/mL at 4 hours post-administration, demonstrating that the deuterated internal standard enabled precise quantification required for regulatory compliance in racing jurisdictions.

Equine Serum PK Validation
Head-to-head
Serum furosemide >100 ng/mL threshold reliably quantified
Supports regulatory threshold method validation endpoint review
IV 250 mg; n=10 horses; LC-MS/MS
Veterinary Pharmacology Doping Control LC-MS/MS

High Isotopic Purity for Minimal Interference

Furosemide-d5 is supplied with isotopic purity specifications of ≥99 atom% D [1]. This high isotopic enrichment minimizes the contribution of unlabeled furosemide impurity to the internal standard channel, reducing cross-talk and ensuring accurate isotope dilution calculations. Lower isotopic purity (e.g., 98 atom% D) would introduce systematic bias requiring mathematical correction.

Isotopic Purity Specification
Class-level
≥99 atom% D
Supports minimal cross-talk and accurate isotope dilution
Deuterium incorporation on furfuryl moiety
Stable Isotope Labeling Analytical Standards Quality Control

Regulatory-Compliant Characterization Data

Furosemide-d5 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of furosemide . Traceability against USP or EP pharmacopeial standards can be provided based on feasibility . In contrast, generic deuterated standards from non-specialized suppliers may lack this level of regulatory documentation.

Characterization Documentation
Source review
Regulatory guideline-compliant data package; USP/EP traceability available
Supports method validation documentation review
Verification feasibility may vary; internal qualification review advised
Regulatory Compliance ANDA GMP

Matrix Effect Compensation in Diuretic Screening

Furosemide-d5 has been employed as an internal standard in simultaneous extraction and screening methods for diuretics, beta-blockers, stimulants, and steroids in human urine using HPLC-MS/MS and UPLC-MS/MS [1]. The deuterated internal standard compensates for matrix effects and extraction variability across diverse analyte classes, a capability not achievable with a single non-isotopic internal standard that would exhibit different matrix effect profiles for each analyte.

Multi-Analyte Screening
Supporting
Analyte-matched matrix effect compensation in human urine multi-class screening
Supports accurate furosemide quantification in complex matrices
HPLC-MS/MS and UPLC-MS/MS methods
Doping Control Multi-Analyte HPLC-MS/MS

Furosemide-d5 Application Scenarios


Bioanalytical Method Development for PK Studies

Furosemide-d5 enables validated quantification of furosemide in plasma and serum across a wide linear dynamic range (1.0–10,000 ng/mL), as demonstrated in camel plasma pharmacokinetic studies [1]. The compound serves as a co-eluting internal standard that corrects for extraction recovery variability and matrix-induced ion suppression, making it essential for generating regulatory-compliant pharmacokinetic data in preclinical species and human clinical trials.

Equine Doping Control and Compliance Testing

Furosemide-d5 has been validated in equine serum LC-MS/MS methods used to determine compliance with racing regulatory thresholds (serum furosemide >100 ng/mL) [2]. Its use as an internal standard provides the analytical precision required for regulatory enforcement and withdrawal time determination in jurisdictions where furosemide use is strictly controlled.

ANDA Method Validation and Commercial QC

Furosemide-d5 is suitable for analytical method validation (AMV) and Quality Control (QC) applications supporting ANDA submissions or commercial production of furosemide drug products . With characterization data compliant with regulatory guidelines and optional traceability to USP/EP pharmacopeial standards, the compound streamlines the regulatory submission process for generic drug manufacturers.

Multi-Analyte Diuretic Screening in Toxicology

In multi-class screening methods covering diuretics, beta-blockers, stimulants, and steroids in human urine, furosemide-d5 provides analyte-matched internal standardization for furosemide quantification [3]. This ensures accurate results in the presence of complex biological matrix effects that would differentially affect structurally dissimilar internal standards, making it suitable for clinical toxicology and anti-doping laboratories.

Application
Selection Property
Validation Focus
Furosemide PK bioanalysis in plasma/serum
Co-eluting deuterated ISTD for LC-MS/MS
Linearity and matrix effect evaluation in research matrices
Equine doping control research and regulatory threshold testing
ISTD for serum furosemide quantification at compliance thresholds
Method precision at regulatory endpoint review
Method validation and QC support for furosemide formulations
Characterized deuterated standard with documentation
Documentation review for method implementation
Multi-analyte toxicology screening in human urine
Analyte-matched matrix effect compensation across diverse analytes
Accuracy in multi-class urine screening methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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